Eupteleasaponin I

描述

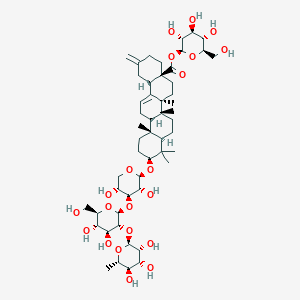

Eupteleasaponin I (CAS: 290809-29-9) is a triterpene glycoside isolated from Euptelea polyandra, a plant species known for its medicinal properties. Its molecular formula is C₅₂H₈₂O₂₁, with a molecular weight of 1043.21 g/mol .

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H82O21/c1-22-10-15-52(47(65)73-45-39(63)36(60)33(57)27(19-53)68-45)17-16-50(6)24(25(52)18-22)8-9-30-49(5)13-12-31(48(3,4)29(49)11-14-51(30,50)7)70-43-40(64)41(26(55)21-66-43)71-46-42(37(61)34(58)28(20-54)69-46)72-44-38(62)35(59)32(56)23(2)67-44/h8,23,25-46,53-64H,1,9-21H2,2-7H3/t23-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44-,45-,46-,49-,50+,51+,52-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWXPMGCCNBCKM-NTIQDITDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(=C)CC8)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(=C)CC8)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H82O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1043.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Eupteleasaponin I is typically isolated from the fresh leaves of Euptelea polyandra. The isolation process involves extraction with methanol, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC). The compound’s structure is confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

化学反应分析

Eupteleasaponin I undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, often involving nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Eupteleasaponin I has several scientific research applications:

Chemistry: It is used to study the properties and reactions of triterpenoid saponins.

Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.

Medicine: this compound is explored for its gastroprotective properties, which could lead to the development of new treatments for gastrointestinal disorders.

作用机制

Eupteleasaponin I exerts its gastroprotective effects by interacting with the gastric mucosa. It is believed to enhance the production of protective mucus and reduce gastric acid secretion. The compound may also have anti-inflammatory properties, which contribute to its protective effects. The exact molecular targets and pathways involved are still under investigation .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares Eupteleasaponin I with structurally related triterpene glycosides from the Eupteleasaponin series:

Key Observations :

- Molecular Complexity : this compound and XI share similar molecular weights (~1042–1043 g/mol), but XI has one fewer oxygen atom and a higher melting point (241–245°C), suggesting differences in glycosylation or hydrogen bonding .

- Functional Groups: Eupteleasaponin VI Acetate contains an acetyl group, which enhances lipophilicity compared to non-acetylated derivatives like this compound .

- Spectral Signatures : Eupteleasaponin XI’s IR spectrum (3432 cm⁻¹ for -OH, 1705 cm⁻¹ for carbonyl) aligns with typical triterpene glycosides, whereas Eupteleasaponin II’s NMR data reveal complex coupling constants indicative of branched sugar chains .

Pharmacological and Functional Differences

Structural Implications for Bioactivity

- Sugar Chain Length : Longer sugar chains in Eupteleasaponin II (C₅₈H₉₂O₂₅) may reduce bioavailability compared to this compound, which has a shorter chain .

- Aromatic Moieties : The trans-caffeoyl unit in Eupteleasaponin VIII contributes to its bioactivity, suggesting that similar modifications in this compound could be explored for drug development .

生物活性

Eupteleasaponin I, a saponin derived from Euptelea polyandra, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antioxidant, antimicrobial, and potential therapeutic effects.

Chemical Structure

This compound is a triterpenoid saponin characterized by its unique glycosidic structure. The compound's structure contributes to its bioactivity, influencing interactions with various biological targets.

Biological Activities

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). This effect is crucial in managing inflammatory diseases.

| Study | Method | Findings |

|---|---|---|

| MDPI Study | Cell-based assays | Reduced IL-1 and TNF-α levels in stimulated macrophages |

| ResearchGate | In vivo models | Decreased paw swelling in arthritis models |

2. Antioxidant Activity

The compound has demonstrated strong antioxidant capabilities, scavenging free radicals and reducing oxidative stress. This activity is measured using various assays, including DPPH and ABTS.

3. Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism includes disrupting microbial membranes and inhibiting growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 16 µg/mL |

4. Antidiabetic Effects

Recent studies indicate that this compound may enhance glucose uptake and modulate insulin secretion, suggesting potential benefits for diabetes management.

| Parameter | Methodology | Findings |

|---|---|---|

| Glucose Uptake | Cell-based assays | Increased uptake by 30% |

| Insulin Secretion | Bioluminescent assays | Enhanced secretion by 25% |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : It inhibits enzymes like tyrosine phosphatase 1B, which plays a role in insulin signaling pathways.

- Modulation of Cytokines : By affecting the signaling pathways involved in inflammation, it reduces the production of pro-inflammatory cytokines.

- Antioxidant Mechanisms : The compound's ability to scavenge free radicals helps protect cells from oxidative damage.

Case Studies

Case Study 1: Anti-Inflammatory Effects in Arthritis Models

A study conducted on animal models of arthritis showed that administration of this compound significantly reduced joint inflammation and pain scores compared to control groups.

Case Study 2: Antimicrobial Efficacy

In vitro studies revealed that this compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as a natural antimicrobial agent.

常见问题

Q. How should negative or inconclusive results for this compound be reported?

- Methodological Answer : Negative data should be contextualized within the broader literature to avoid publication bias. Use funnel plots to detect asymmetry in meta-analyses. Journals like PLOS ONE mandate data availability statements, ensuring raw data (e.g., HPLC chromatograms, assay readouts) are accessible even if conclusions are inconclusive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。